

SIRT5: A Comprehensive Guide to its Substrates and Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a pivotal role in regulating cellular metabolism and homeostasis by removing negatively charged acyl groups from lysine residues, including succinyl, malonyl, and glutaryl modifications. This guide provides a detailed overview of SIRT5 substrates, their associated cellular pathways, quantitative data from proteomic studies, and the experimental protocols used for their identification and characterization.

Quantitative Overview of SIRT5-Regulated Acylations

SIRT5's primary function is to reverse specific post-translational modifications on a wide array of proteins. The following tables summarize the quantitative proteomics data identifying the extent of SIRT5-regulated malonylation, succinylation, and glutarylation on its substrates.

Table 1: SIRT5-Regulated Protein Malonylation in Mouse Liver

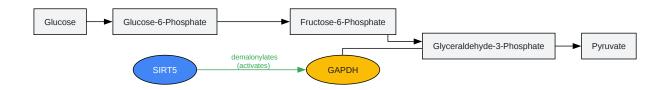
Total Malonyllysine Sites Identified	Total Malonylated Proteins Identified	Hypermalonylated Sites in Sirt5-/- (≥1.5-fold change)	Proteins with Hypermalonylated Sites in Sirt5-/-
1,137	430	183	120
Data from a study			
characterizing the			
SIRT5-regulated			
lysine malonylome in			
wild-type (WT) and			
Sirt5-/- mice.[1]			

Table 2: SIRT5-Regulated Protein Succinylation in

Mammalian Cells and Tissues

Tissue/Cell Type	Total Succinylation Sites Identified	Total Succinylated Proteins Identified	Succinylation Sites with Increased Abundance in Sirt5 KO	Average Fold Change in Sirt5 KO
Mouse Liver Mitochondria	1,190	-	386	-
Mouse Heart	-	124	>90%	8.37
Data compiled from proteomic analyses of SIRT5 knockout models.[2][3]				

Table 3: SIRT5-Regulated Protein Glutarylation


Total Glutarylation Sites Identified	Total Glutarylated Proteins Identified	Key Substrate Example	Effect of Glutarylation
683	191	Carbamoyl Phosphate Synthetase 1 (CPS1)	Suppresses enzymatic activity
Proteome-wide analysis of lysine glutarylation.[4]			

Core Cellular Pathways Regulated by SIRT5

SIRT5 modulates several key metabolic pathways by deacylating critical enzymes. These pathways are essential for cellular energy production, biosynthesis, and detoxification.

Glycolysis

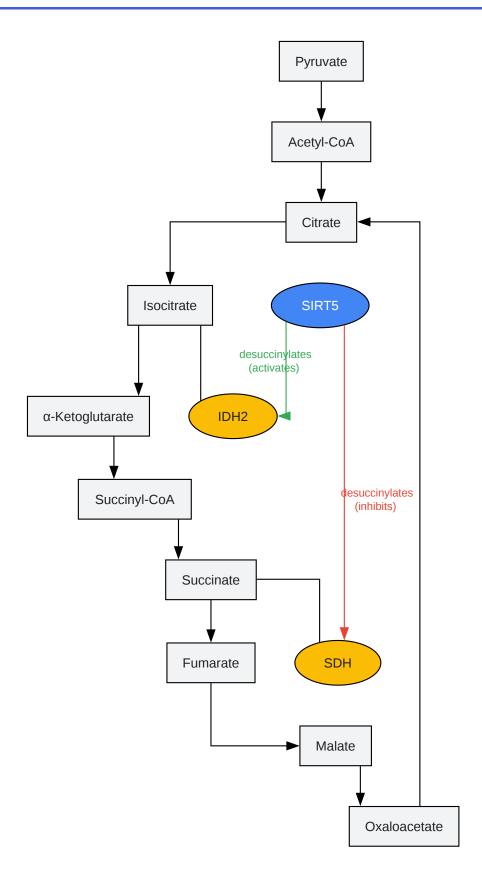
SIRT5 has been shown to regulate glycolysis, the pathway that converts glucose into pyruvate. It can demalonylate and activate glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][5] However, its role can be complex, as it has also been reported to inhibit glycolysis by desuccinylating and affecting the activity of other enzymes like pyruvate kinase M2 (PKM2).[6][7]

Click to download full resolution via product page

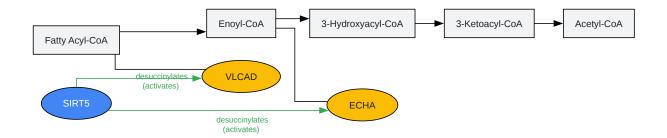
SIRT5 regulation of Glycolysis.

Tricarboxylic Acid (TCA) Cycle

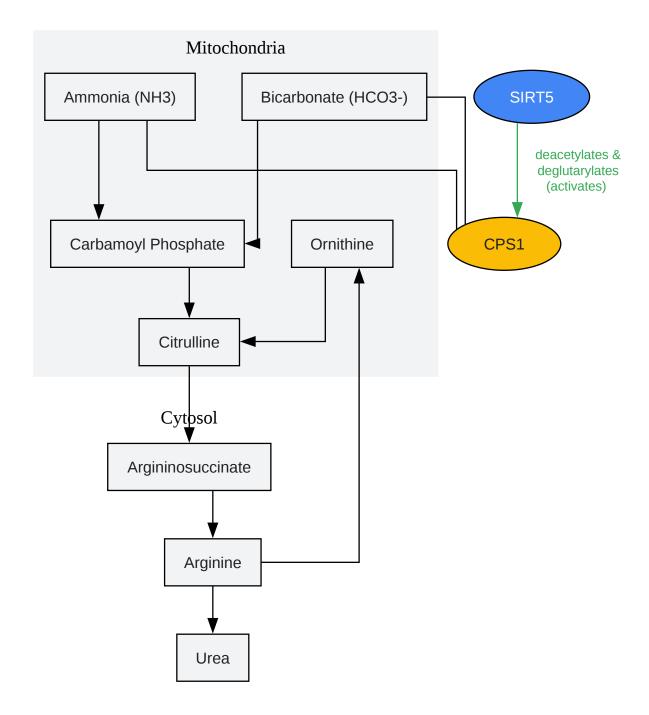
The TCA cycle is a central hub of cellular metabolism, and SIRT5 influences its activity by modulating the succinylation status of key enzymes. For instance, SIRT5 can desuccinylate

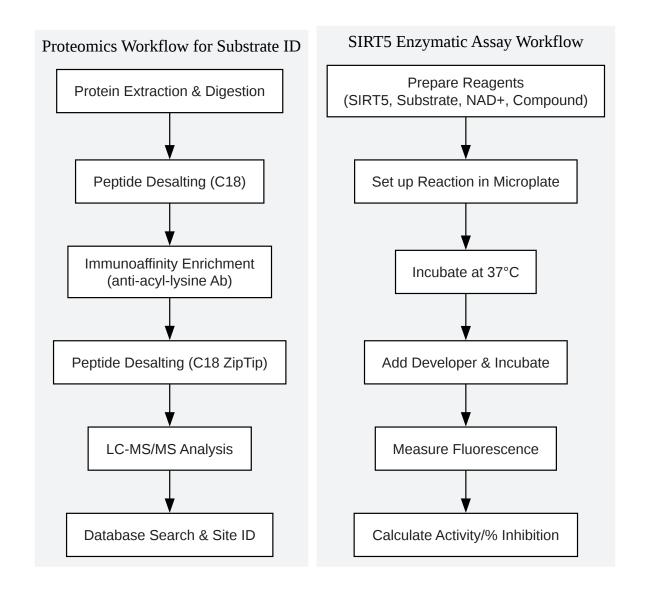


Foundational & Exploratory


Check Availability & Pricing

and activate isocitrate dehydrogenase 2 (IDH2).[8] Conversely, it has been suggested to impair the activity of succinate dehydrogenase (SDH) through desuccinylation.[8]





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

- 1. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SIRT5 inhibits glycolysis and nasal type extranodal NK/T cell lymphoma cell proliferation by catalyzing the desuccinylation of glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection | MDPI [mdpi.com]
- To cite this document: BenchChem. [SIRT5: A Comprehensive Guide to its Substrates and Cellular Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2602204#sirt5-substrates-and-cellular-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com